molecular formula C21H26N6O4 B12155324 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B12155324
M. Wt: 426.5 g/mol
InChI Key: GROJJDLMUOFPJW-UHFFFAOYSA-N
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Description

1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine-carboxamide scaffold. The triazolopyridazine moiety is substituted with a methyl group at the 3-position, while the piperidine-4-carboxamide is functionalized with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl substituent may enhance solubility and modulate binding affinity through electron-donating effects and steric interactions, distinguishing it from analogs with halogenated or alkylated aryl groups .

Properties

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O4/c1-13-23-24-18-5-6-19(25-27(13)18)26-9-7-14(8-10-26)21(28)22-15-11-16(29-2)20(31-4)17(12-15)30-3/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28)

InChI Key

GROJJDLMUOFPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-pyridazinyl core and the subsequent attachment of the trimethoxyphenyl and piperidine-4-carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Hypothesized Impacts

Compound Name / Identifier Triazolopyridazine Substituent Piperidine Carboxamide Substituent Key Structural Differences vs. Target Compound Hypothesized Biological Impact
Target Compound 3-methyl 3,4,5-trimethoxyphenyl Reference compound Enhanced solubility and potential for c-Myc downregulation via BET inhibition
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-methyl 4-chlorobenzyl Chlorine atom replaces methoxy groups; carboxamide at C3 Increased lipophilicity; potential for halogen bonding but reduced solubility
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide 3-isopropyl 4-phenylbutan-2-yl Bulkier isopropyl and alkyl-aryl substituents Higher steric hindrance; possible altered pharmacokinetics and reduced target engagement
N-(3-Chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-methyl 3-chloro-4-methoxyphenyl Chlorine at C3 of phenyl ring vs. trimethoxy Balanced lipophilicity and solubility; potential for improved selectivity
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid None Free carboxylic acid (no aryl substituent) Lack of methyl group on triazolopyridazine; carboxylate group Improved aqueous solubility but reduced cell permeability and target binding

Pharmacological and Physicochemical Properties

  • Trimethoxyphenyl vs. Halogenated Aryl Groups : The 3,4,5-trimethoxyphenyl group in the target compound provides three methoxy substituents, which are electron-rich and may facilitate hydrogen bonding or π-stacking interactions with aromatic residues in target proteins (e.g., bromodomains). In contrast, the 4-chlorobenzyl group in introduces a hydrophobic halogen, likely enhancing membrane permeability but reducing solubility .
  • Methyl vs. Isopropyl may hinder access to conserved binding sites, as seen in BET inhibitors .
  • Carboxamide Position : The target compound’s carboxamide is at the piperidine-4-position, whereas places it at the 3-position. This positional shift could alter conformational flexibility and hydrogen-bonding networks, impacting potency .

Case Study: AZD5153 and Bivalent Binding

AZD5153, a clinical-stage BET inhibitor, incorporates a triazolopyridazine moiety and demonstrates that bivalent binding (two pharmacophores) enhances potency by simultaneously engaging two bromodomains . While the target compound is monovalent, its triazolopyridazine core may retain partial affinity for bromodomains, albeit with lower efficacy than bivalent analogs. The trimethoxyphenyl group could mimic acetyl-lysine interactions, a key feature of BET inhibitors .

Biological Activity

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structural features allow it to interact with various biological targets, making it a candidate for further research and development.

Structural Characteristics

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Triazolo-Pyridazine Moiety : A fused ring system that enhances biological activity.
  • Trimethoxyphenyl Group : Contributes to the lipophilicity and biological interactions of the compound.

These structural elements are crucial for its pharmacological properties and interactions with biological systems.

Anticancer Properties

Preliminary studies indicate that compounds similar to 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide exhibit significant anticancer activity. The triazole and pyridazine moieties are particularly noted for their ability to inhibit cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A5490.83 ± 0.07Inhibition of cell proliferation
MCF-70.15 ± 0.08Induction of apoptosis
HeLa2.85 ± 0.74Cell cycle arrest

Studies have shown that this compound can inhibit key signaling pathways involved in cancer cell survival and proliferation. For instance, it may act as an inhibitor of c-Met kinase, which is implicated in various cancers.

  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been documented.
  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, disrupting mitosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structural features:

  • Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested against various cancer cell lines (A549, MCF-7, HeLa). The most potent compound exhibited IC50 values significantly lower than standard treatments.
  • Molecular Docking Studies : These studies suggest that the binding affinity of the compound to target proteins is influenced by its structural characteristics. The presence of methoxy groups enhances interaction with hydrophobic pockets in target proteins.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. The structure-activity relationship studies indicate that modifications in substituents can significantly alter biological activity while retaining core pharmacophoric elements.

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